

UAMC-3203 experimental protocol for cell culture

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Compound of Interest

Compound Name: UAMC-3203

Cat. No.: B611532

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Application Notes and Protocols for UAMC-3203

Audience: Researchers, scientists, and drug development professionals.

Introduction:

UAMC-3203 is a potent and metabolically stable synthetic inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3] It is an analog of ferrostatin-1 (Fer-1) but exhibits greater potency and improved pharmacokinetic properties, making it a valuable tool for studying ferroptosis in vitro and in vivo.[2][3] **UAMC-3203** functions as a radical-trapping antioxidant, preventing the propagation of lipid peroxidation and thereby protecting cells from ferroptotic death.[1] These characteristics make **UAMC-3203** a promising therapeutic candidate for diseases associated with ferroptosis, such as neurodegenerative disorders, ischemia-reperfusion injury, and certain types of cancer.[1][4] This document provides detailed protocols for the use of **UAMC-3203** in cell culture experiments, summarizes key quantitative data, and illustrates relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **UAMC-3203** as reported in the literature.

Table 1: In Vitro Potency and Cytotoxicity of **UAMC-3203**

Parameter	Cell Line	Value	Reference
IC ₅₀ (Ferroptosis Inhibition)	-	10 nM	[2][3]
Cell Viability (3h exposure)	Human Corneal Epithelial (HCE)	75 ± 6.7% at 10 µM	[2][3]
Human Corneal Epithelial (HCE)	39.2 ± 5.6% at 50 µM	[2][3]	
Human Corneal Epithelial (HCE)	No toxicity at 10 nM and 1 µM	[2][3]	

Table 2: Efficacy of **UAMC-3203** in In Vitro Wound Healing

Concentration	Cell Line	% Scratch Closure (72h)	Reference
10 nM	Human Corneal Epithelial (HCE)	84.9 ± 12.5%	[2]
1 µM	Human Corneal Epithelial (HCE)	76.6 ± 15.2%	[2]
Negative Control	Human Corneal Epithelial (HCE)	55.6 ± 17.6%	[2]

Table 3: Physicochemical Properties of **UAMC-3203**

Parameter	Condition	Value	Reference
Aqueous Solubility	pH 5.0	36.7 ± 5.7 µM	[2][3]
pH 6.0	127.9 ± 16.1 µM	[2][3]	
pH 7.4	127.3 ± 17.3 µM	[2][3]	
Stability in PBS (pH 7.4)	30 days at 4°C, RT, 37°C	~90% of initial concentration	[2]

Experimental Protocols

General Guidelines for UAMC-3203 Handling and Storage

- Reconstitution: **UAMC-3203** is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For experiments requiring a DMSO-free solution, **UAMC-3203** can be dissolved in 0.9% NaCl.[5]
- Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. The working solution in phosphate-buffered saline (PBS) at pH 7.4 is stable for up to 30 days at various temperatures (4°C, room temperature, and 37°C).[2]

Protocol for In Vitro Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the cytotoxicity of **UAMC-3203** in human corneal epithelial (HCE) cells.[2][6]

Materials:

- Human Corneal Epithelial (HCE) cells
- Complete cell culture medium
- Serum-free cell culture medium
- **UAMC-3203**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multilabel plate reader

Procedure:

- Seed HCE cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **UAMC-3203** in serum-free medium to achieve the desired final concentrations (e.g., 10 nM, 1 μ M, 10 μ M, 50 μ M).
- Remove the culture medium from the wells and replace it with 100 μ L of the **UAMC-3203** dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest **UAMC-3203** concentration) and a negative control (serum-free medium only).
- Incubate the plate for the desired exposure time (e.g., 3 hours).
- After incubation, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a multilabel plate reader.
- Calculate cell viability as a percentage of the negative control.

Protocol for In Vitro Scratch Wound-Healing Assay

This protocol is based on the methodology used to assess the effect of **UAMC-3203** on HCE cell migration.^[2]

Materials:

- HCE cells
- Complete cell culture medium
- Serum-free cell culture medium
- **UAMC-3203**
- 6-well plates

- 200 μ L pipette tips
- Microscope with a camera

Procedure:

- Seed HCE cells in 6-well plates and grow them to confluence.
- Create a "scratch" in the cell monolayer using a sterile 200 μ L pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Replace the PBS with serum-free medium containing different concentrations of **UAMC-3203** (e.g., 10 nM, 1 μ M, 10 μ M, 50 μ M) or a vehicle control.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours).
- Measure the width of the scratch at multiple points for each condition and time point.
- Calculate the percentage of wound closure relative to the initial scratch area.

Protocol for Western Blot Analysis of Ferroptosis Markers

This protocol is a generalized procedure based on the detection of GPX4 and 4-HNE, key markers of ferroptosis, in response to **UAMC-3203** treatment.[\[1\]](#)

Materials:

- Cell line of interest
- **UAMC-3203**
- Inducer of ferroptosis (e.g., RSL3, erastin)
- RIPA buffer with protease and phosphatase inhibitors

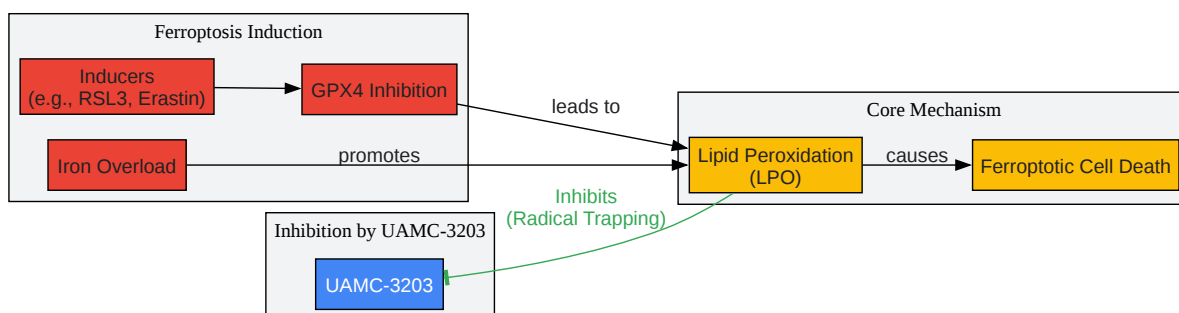
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-GPX4, anti-4-HNE, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Plate cells and allow them to adhere.
- Pre-treat cells with **UAMC-3203** at the desired concentration for a specified time.
- Induce ferroptosis by adding an agent like RSL3 or erastin. Include appropriate controls (untreated, **UAMC-3203** alone, inducer alone).
- After the treatment period, wash the cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.

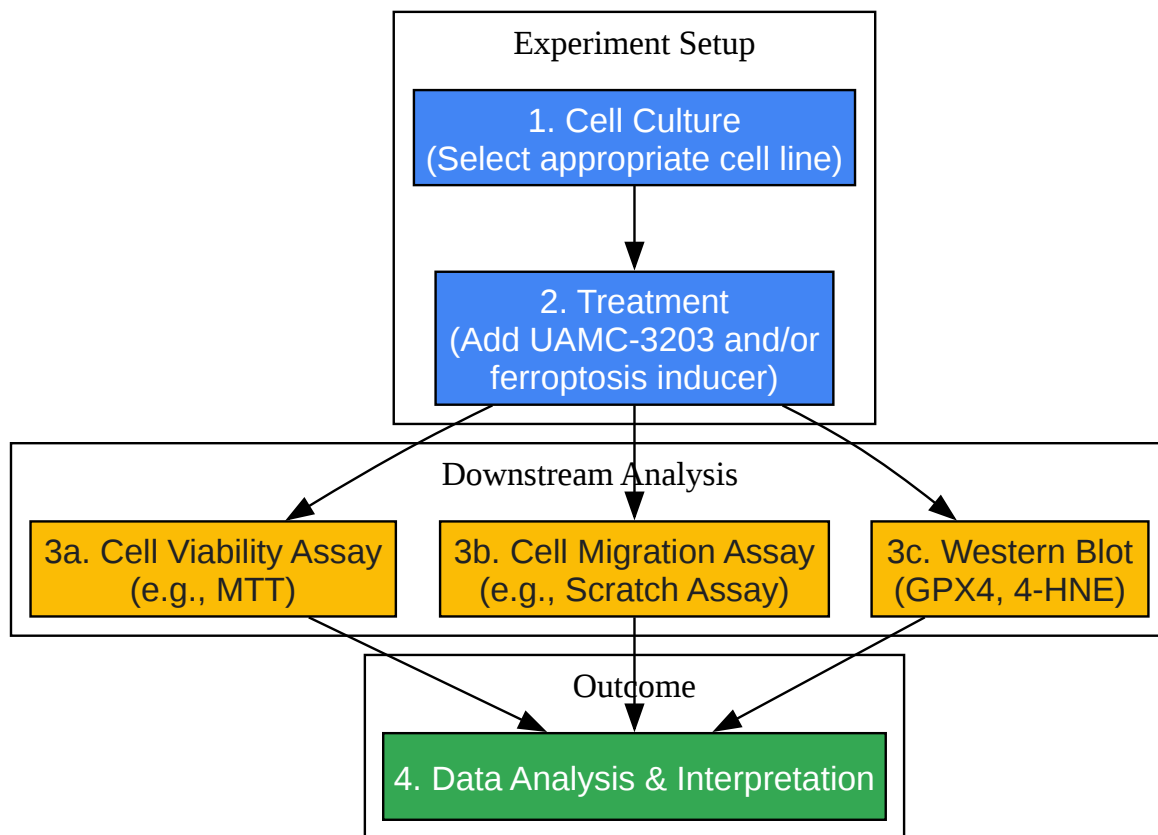
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize to a loading control like β -actin.

Signaling Pathways and Workflows



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Caption: Signaling pathway of ferroptosis and its inhibition by **UAMC-3203**.



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Caption: General experimental workflow for in vitro studies with **UAMC-3203**.

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